

Biochemical properties of 3-O-Methyl-N-acetyl-D-glucosamine

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Compound of Interest

Compound Name: 3-O-Methyl-N-acetyl-D-glucosamine

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An In-depth Technical Guide to the Biochemical Properties of **3-O-Methyl-N-acetyl-D-glucosamine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-O-Methyl-N-acetyl-D-glucosamine (3-O-Me-GlcNAc) is a synthetic monosaccharide derivative that serves as a potent and specific inhibitor of N-acetylglucosamine kinase (NAGK). By blocking a key phosphorylation step in the Hexosamine Biosynthesis Pathway (HBP), it effectively reduces the intracellular pool of Uridine diphosphate N-acetylglucosamine (UDP-GlcNAc), the donor substrate for O-GlcNAc transferase (OGT). This makes 3-O-Me-GlcNAc an invaluable chemical tool for studying the vast regulatory roles of protein O-GlcNAcylation, a dynamic post-translational modification implicated in signaling, transcription, metabolism, and the pathogenesis of diseases such as diabetes, cancer, and neurodegeneration. This guide provides a comprehensive overview of its biochemical properties, mechanism of action, and detailed protocols for its use in research.

Biochemical and Physical Properties

3-O-Me-GlcNAc is characterized by its specific inhibitory action and well-defined physical properties. It is a stable, crystalline solid at room temperature.[1]

Quantitative Data Summary

The key quantitative parameters defining the biochemical activity and physical characteristics of 3-O-Me-GlcNAc are summarized in the table below for easy reference and comparison.

Property	Value	Species/System	Reference
Molecular Formula	C ₉ H ₁₇ NO ₆	N/A	[1]
Molecular Weight	235.2 g/mol	N/A	[1]
Synonyms	3-O-methyl-GlcNAc, 2-(acetylamino)-2-deoxy-3-O-methyl-D-glucose	N/A	[1]
Solubility	DMF: 30 mg/ml; DMSO: 30 mg/ml; PBS (pH 7.2): 1 mg/ml	N/A	[1]
Ki (NAGK)	17 µM (Competitive Inhibition)	Rat Liver	[1][2][3]
Ki (ManNAc Kinase)	80 µM (Non-competitive Inhibition)	Rat Liver	[1][2][3]
Effect on Glucokinase	No inhibition observed	N/A	[4][5]
Inhibition of Glycoprotein Synthesis	88% inhibition of ¹⁴ C-GlcNAc incorporation (at 1 mM) 70% inhibition of ¹⁴ C-ManNAc incorporation (at 1 mM)	Human HepG2 Cells	[2]

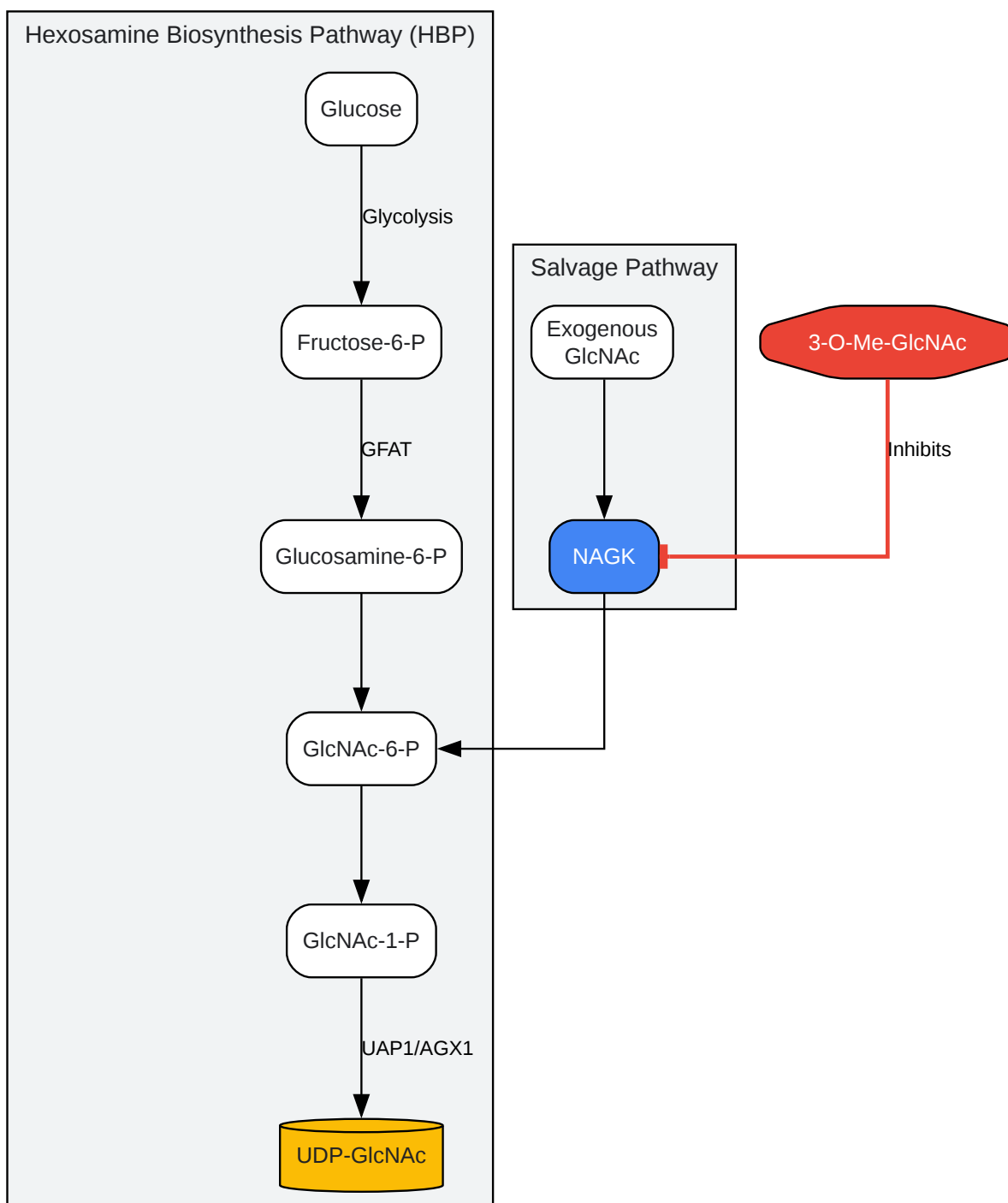
Mechanism of Action and Signaling Pathways

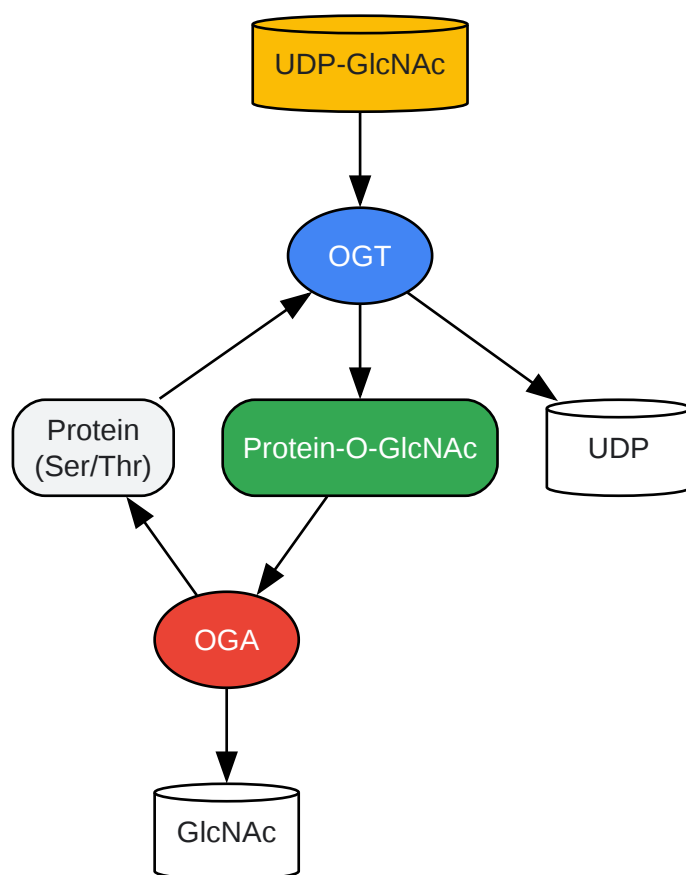
The primary mechanism of action for 3-O-Me-GlcNAc is the competitive inhibition of N-acetylglucosamine kinase (NAGK).[1][2] This enzyme catalyzes the ATP-dependent

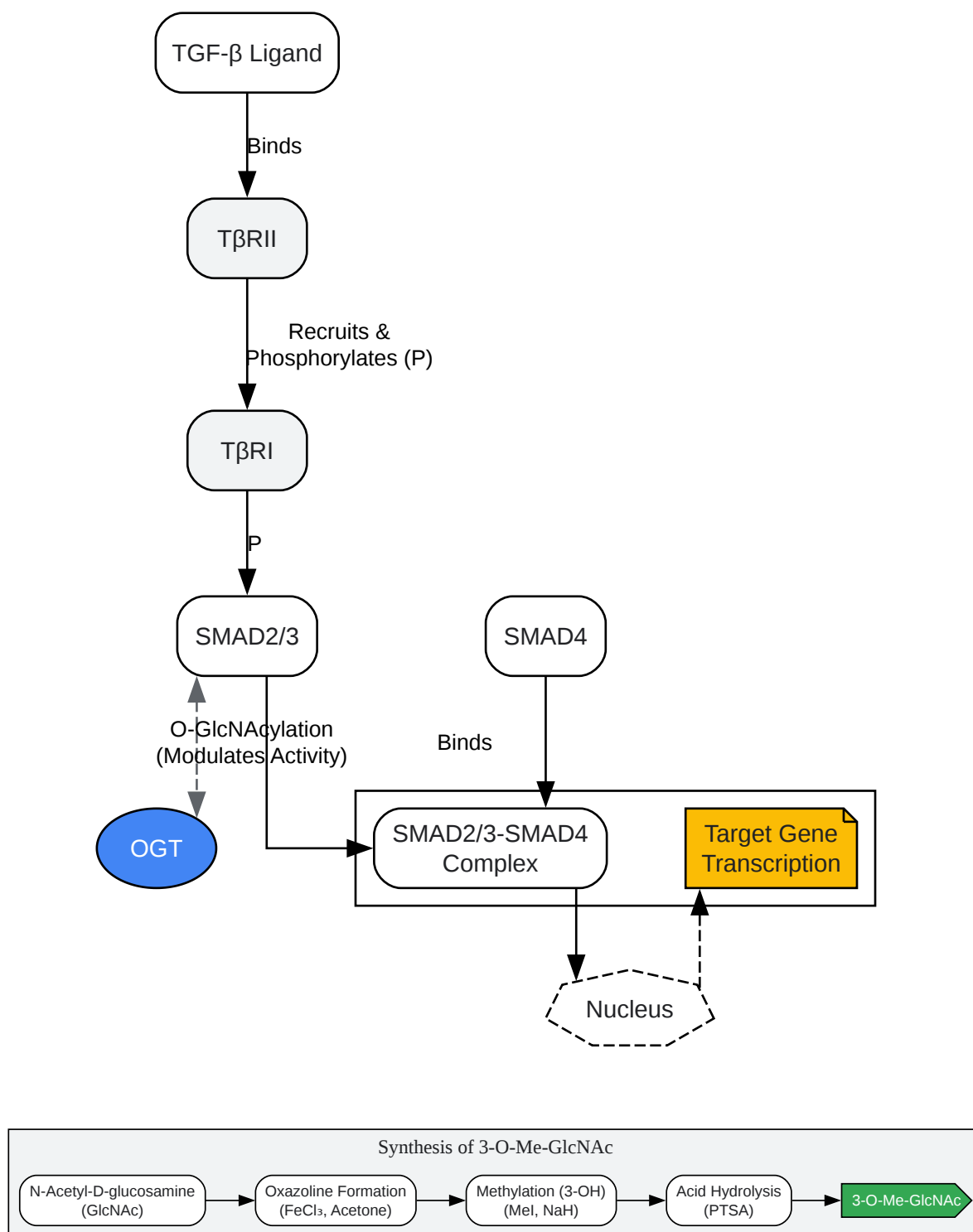
phosphorylation of N-acetyl-D-glucosamine (GlcNAc) to form GlcNAc-6-phosphate, a critical step in the salvage pathway that feeds into the Hexosamine Biosynthesis Pathway (HBP).

The Hexosamine Biosynthesis Pathway (HBP)

The HBP is a metabolic route that utilizes 2-5% of cellular glucose to produce UDP-GlcNAc.^[6] By inhibiting NAGK, 3-O-Me-GlcNAc prevents the entry of salvaged GlcNAc into this pathway, thereby reducing the downstream production of UDP-GlcNAc.







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